molecular formula C10H8BrN B2874946 6-Bromo-3-methylisoquinoline CAS No. 1222368-50-4

6-Bromo-3-methylisoquinoline

Número de catálogo: B2874946
Número CAS: 1222368-50-4
Peso molecular: 222.085
Clave InChI: SMXSYILLOYOOPI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of a bromine atom at the 6th position and a methyl group at the 3rd position distinguishes this compound from other isoquinolines

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylisoquinoline typically involves the bromination of 3-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoquinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-3-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.

Major Products:

Aplicaciones Científicas De Investigación

6-Bromo-3-methylisoquinoline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. For example, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells .

Comparación Con Compuestos Similares

    3-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromoisoquinoline: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

    6-Chloro-3-methylisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 6-Bromo-3-methylisoquinoline’s unique combination of a bromine atom and a methyl group provides distinct reactivity patterns and biological activities. This makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic agents .

Actividad Biológica

6-Bromo-3-methylisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position and a methyl group at the 3-position of the isoquinoline ring. This unique structure influences its reactivity and biological activity. The compound's molecular formula is C10H8BrNC_10H_8BrN, with a molecular weight of approximately 223.08 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been evaluated for its effects on human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and leukemia (HL-60) cells. The compound's mechanism of action may involve enzyme inhibition or receptor binding, leading to antiproliferative effects.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Selectivity Index (SI)
AGS0.28 ± 0.010.5
SK-MES-10.26 ± 0.010.5
J820.21 ± 0.010.5
HL-600.29 ± 0.010.5

The selectivity index is calculated as the ratio of IC50 values in normal cells to cancer cells, indicating the compound's potential for targeted therapy while minimizing toxicity to healthy cells.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and interact with DNA, which can lead to apoptosis in cancer cells. The presence of the bromine atom enhances its binding affinity compared to non-halogenated analogs, making it a valuable scaffold in drug design.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Table 2: Comparison of Biological Activities

CompoundIC50 (µM)Notable Features
This compound 0.21 - 0.28High potency against multiple cancer cell lines
3-Methylisoquinoline >10Lacks bromine; lower reactivity
6-Chloro-3-methylisoquinoline >5Chlorine substitution affects reactivity

This comparison highlights that the bromine substitution significantly enhances the compound's cytotoxic potential relative to its analogs.

Case Studies and Research Findings

In a study assessing a series of isoquinoline derivatives, including this compound, researchers found that compounds with halogen substitutions exhibited improved anticancer activity due to increased lipophilicity and altered metabolic profiles. Specifically, the introduction of bromine at the 6-position was correlated with enhanced cytotoxicity across various cancer cell lines .

Example Case Study

A notable case study involved synthesizing a series of amino-substituted isoquinolines where the incorporation of bromine into the structure resulted in compounds that displayed IC50 values significantly lower than their non-brominated counterparts. For instance, one derivative exhibited an IC50 value of 0.21μM0.21\mu M against HL-60 leukemia cells, indicating strong potential for further development as an anticancer agent .

Propiedades

IUPAC Name

6-bromo-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXSYILLOYOOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222368-50-4
Record name 6-bromo-3-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.